Ethacrynic Acid L-Cysteine Adduct is a biochemical compound formed from the reaction of ethacrynic acid and L-cysteine. It has the molecular formula and a molecular weight of 424.3 g/mol. This compound is notable for its applications in scientific research, particularly in proteomics and cancer studies, due to its ability to modify proteins and influence various biochemical pathways.
Ethacrynic acid itself is a loop diuretic that has been used clinically to manage conditions such as edema associated with congestive heart failure, liver cirrhosis, and renal disease . The adduct with L-cysteine is synthesized through a chemical reaction that enhances the properties of ethacrynic acid, making it useful in various research applications.
Ethacrynic Acid L-Cysteine Adduct can be classified as a small molecule and a biochemical tool within the fields of medicinal chemistry and pharmacology. Its classification is based on its structure and the functional groups present, which allow it to interact with biological systems in specific ways.
The synthesis of Ethacrynic Acid L-Cysteine Adduct involves a straightforward reaction between ethacrynic acid and L-cysteine. This reaction typically occurs in an aqueous buffer solution at a physiological pH of 7.4, which facilitates the nucleophilic attack of the thiol group in L-cysteine on the electrophilic carbon of the α, β-unsaturated ketone present in ethacrynic acid.
The molecular structure of Ethacrynic Acid L-Cysteine Adduct features several functional groups including a sulfonamide moiety from ethacrynic acid and an amine group from L-cysteine. The presence of chlorine atoms contributes to its reactivity and stability.
Ethacrynic Acid L-Cysteine Adduct primarily undergoes substitution reactions because of the reactive α, β-unsaturated ketone in ethacrynic acid. This feature allows it to participate in further biochemical reactions, such as those involving thiol groups.
The mechanism of action for Ethacrynic Acid L-Cysteine Adduct involves its interaction with specific cellular targets. It primarily inhibits the Na-K-2Cl cotransporter (NKCC2), affecting ion transport across cell membranes . This inhibition leads to increased diuresis and influences various signaling pathways involved in cell proliferation and survival.
Ethacrynic Acid L-Cysteine Adduct appears as a white crystalline powder under standard conditions. Its solubility profile varies based on pH and solvent polarity.
Ethacrynic Acid L-Cysteine Adduct has several significant applications:
Ethacrynic acid (EA), first approved by the FDA in 1967, emerged as a structurally unique loop diuretic designed to overcome limitations of sulfonamide-based agents. Unlike furosemide or bumetanide, EA contains a phenoxyacetic acid core with an α,β-unsaturated ketone moiety, enabling covalent interactions with biological nucleophiles. This design was strategically optimized for patients with sulfa allergies, as EA lacks the sulfonamide group common to other loop diuretics [2] [5]. Its primary clinical application targeted refractory edema in congestive heart failure, cirrhosis, and renal disease, leveraging potent inhibition of the Na⁺-K⁺-2Cl⁻ symporter (NKCC2) in the thick ascending limb of Henle's loop. Early studies noted its steep dose-response curve and rapid onset (5 minutes IV; 30 minutes oral), distinguishing it pharmacodynamically from contemporaries [1] [7].
The α,β-unsaturated carbonyl group in EA serves as a Michael acceptor, rendering it electrophilic and highly reactive toward cellular thiols. This reactivity underpins EA’s adduct formation with cysteine and glutathione, a process central to both its diuretic and non-diuretic effects. Kinetic studies reveal that EA’s cysteine adduct (EA-Cys) forms spontaneously via thiol-Michael addition, where cysteine’s sulfhydryl group attacks the β-carbon of EA’s ketone system [3] [9]. Crucially, EA-Cys exhibits a retro-Michael characteristic: it reversibly dissociates to liberate free EA in vivo, functioning as a biochemical reservoir. The 1975 pharmacological study demonstrated that EA-Cys releases EA at rates directly proportional to diuretic onset and magnitude. Adducts with rapid liberation kinetics (e.g., cysteine and mercaptoethylamine adducts) mirror free EA’s diuretic efficacy, while slow-releasing analogs show diminished activity [3].
Table 1: Kinetic Properties of Ethacrynic Acid-Thiol Adducts
Adduct | In Vitro Liberation Rate | Diuretic Efficacy (vs. EA) | Onset Delay |
---|---|---|---|
Cysteine | Rapid | Equivalent | Minimal |
Mercaptoethylamine | Rapid | Equivalent | Minimal |
Thiosalicylic acid | Moderate | Partial | Moderate |
Glutathione | Slow | Weak | Significant |
EA’s derivatization aims to enhance target specificity or reduce off-target effects. The cysteine adduct (EA-Cys) and glutathione adduct (EA-GS) exemplify biologically active metabolites, while synthetic analogs like ethacrynic acid butyl-ester (EABE) refine therapeutic properties.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: